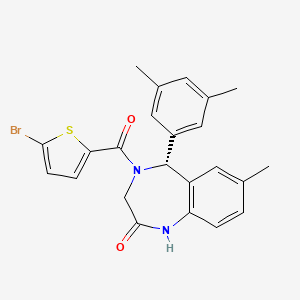
Sulfo-Cyanine3 dUTP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Labeled deoxynucleoside triphosphates (dNTPs) provide an efficient way for the enzymatic labeling of DNA. DNA microarrays, PCR amplicons, and reverse transcripts can be labeled using various dNTPs. Sulfo-Cyanine3 is a dye emitting in yellow range. This fluorophore is a standard dye used in DNA microarray experiments. Sulfo-Cyanine3 dUTP is a labeled triphosphate providing efficient labeling in enzymatic reactions with various enzymes.
Applications De Recherche Scientifique
1. Rolling Circle Amplification
Sulfo-Cyanine3 dUTP has demonstrated high incorporation effectiveness in rolling circle amplification (RCA), a method applied to a wide range of targets in molecular biology. Sulfo-Cyanine3 dUTP offers effective fluorescence labeling, making it suitable for RCA product detection. This application highlights its potential in sensitive molecular detection methods (Goryunova, Arzhanik, Zavriev, & Ryazantsev, 2021).
2. Enzymatic DNA Labeling
Sulfo-Cyanine3 dUTP has been used for enzymatic labeling of DNA in polymerase chain reactions. This application is significant in the synthesis and characterization of novel zwitterionic heptamethine indocyanine fluorophores, providing improved stability and suitability for DNA labeling (Shershov et al., 2017).
3. Fluorescence in situ Hybridization (FISH)
In FISH, Sulfo-Cyanine3 dUTP serves as an efficient substrate for DNA polymerases, allowing direct incorporation into DNA probes. This application is crucial for multicolor multisequence analysis in clinical diagnostics and research (Yu et al., 1994).
4. DNA Fluorophore Orientation Studies
Studies on the orientation of cyanine fluorophores like Sulfo-Cyanine3 attached to DNA have revealed insights into their stacking properties and transition moments. This is key for understanding the behavior of fluorophores in single-molecule FRET experiments (Ouellet et al., 2011).
5. Photophysical Properties Analysis
Research on the photophysical properties of Sulfo-Cyanine3 attached to DNA offers insights into fluorescence quantum yields and emission lifetimes, essential for applications in fluorescence methods and nucleic acid investigations (Sanborn, Connolly, Gurunathan, & Levitus, 2007).
Propriétés
Nom du produit |
Sulfo-Cyanine3 dUTP |
|---|---|
Formule moléculaire |
C48H58N6O22P3S25- |
Poids moléculaire |
1228.06 |
Nom IUPAC |
1-(6-((6-((3-(1-((2R,4R,5R)-5-(((((((hydroxyoxidophosphoryl)oxy)oxidophosphoryl)oxy)oxidophosphoryl)oxy)methyl)-4-oxidotetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-yn-1-yl)amino)-6-oxohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-((E)-3-((E)-1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C48H63N6O22P3S2/c1-47(2)34-26-32(80(67,68)69)19-21-36(34)52(5)40(47)15-12-16-41-48(3,4)35-27-33(81(70,71)72)20-22-37(35)53(41)25-11-7-9-18-42(56)49-23-10-6-8-17-43(57)50-24-13-14-31-29-54(46(59)51-45(31)58)44-28-38(55)39(74-44)30-73-78(63,64)76-79(65,66)75-77(60,61)62/h12,15-16,19-22,26-27,29,38-39,44H,6-11,17-18,23-25,28,30H2,1-5H3,(H,49,56)(H,50,57)(H,63,64)(H,65,66)(H,51,58,59)(H2,60,61,62)(H,67,68,69)(H,70,71,72)/p-5/t38-,39-,44-/m1/s1 |
Clé InChI |
AGVHDLSTORMHPD-QXLBQRBUSA-I |
SMILES |
O=C(NC1=O)C(C#CCNC(CCCCCNC(CCCCC[N+]2=C(/C=C/C=C3N(C)C4=CC=C(S(=O)([O-])=O)C=C4C/3(C)C)C(C)(C)C5=CC(S(=O)([O-])=O)=CC=C52)=O)=O)=CN1[C@H]6C[C@@H]([O-])[C@@H](COP([O-])(OP(OP(O)([O-])=O)([O-])=O)=O)O6 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B1193585.png)

![(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane](/img/structure/B1193598.png)
![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1193609.png)
![(E)-3-(3,4-dichlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B1193613.png)